m-PEG12-NHS ester is a discrete, monodisperse polyethylene glycol (PEG) reagent featuring a methoxy cap and an amine-reactive N-hydroxysuccinimide (NHS) ester. With an exact molecular weight of 685.7 g/mol and a defined spacer arm of approximately 44.9 Å, it is engineered for the precise PEGylation of primary amines on proteins, peptides, and functionalized surfaces. Unlike traditional polymeric PEGs, this compound provides a single, defined molecular entity, making it a critical raw material for bioconjugation workflows where exact mass addition, reproducible pharmacokinetics, and strict regulatory compliance are required .
Substituting discrete m-PEG12-NHS ester with generic, polydisperse mPEG-NHS mixtures (e.g., MW 500 or 1000) fundamentally compromises analytical reproducibility and regulatory compliance. Polydisperse PEGs consist of a statistical distribution of chain lengths, which transfers a complex mixture of masses to the conjugated therapeutic. This smear effect severely complicates liquid chromatography-mass spectrometry (LC-MS) characterization, making it nearly impossible to accurately quantify the drug-to-antibody ratio (DAR) or verify batch-to-batch consistency. Procurement of the discrete 12-unit PEG ensures a singular, exact mass shift, eliminating the analytical ambiguity associated with polymeric substitutes .
The discrete nature of m-PEG12-NHS ester guarantees a single mass addition per conjugation event, directly contrasting with the Poisson distribution of masses seen in polydisperse PEGs. When analyzed via high-resolution LC-MS, m-PEG12 conjugates yield sharp, distinct peaks, whereas polydisperse equivalents produce broad, overlapping signals separated by 44 Da increments.
| Evidence Dimension | Mass spectrometry peak distribution |
| Target Compound Data | Single defined mass peak (exact MW 685.7 g/mol reagent) |
| Comparator Or Baseline | Polydisperse mPEG-NHS MW ~600 (broad distribution of peaks) |
| Quantified Difference | Single discrete mass vs. broad Poisson distribution of masses (Δ44 Da increments) |
| Conditions | LC-MS analysis of PEGylated biomolecules |
Exact mass addition is a strict prerequisite for CMC regulatory approval in modern biotherapeutics, dictating the procurement of discrete PEGs over cheaper polydisperse alternatives.
The NHS ester reactivity is highly sensitive to buffer pH, necessitating strict process controls during bioconjugation. At pH 7.0 and 0°C, the hydrolysis half-life of the NHS ester is 4 to 5 hours, providing a wide process window for conjugation to primary amines. However, at pH 8.6 and 4°C, the half-life collapses to just 10 minutes .
| Evidence Dimension | NHS ester hydrolysis half-life |
| Target Compound Data | 4-5 hours (at pH 7.0, 0°C) |
| Comparator Or Baseline | 10 minutes (at pH 8.6, 4°C) |
| Quantified Difference | ~24-fold to 30-fold reduction in half-life at elevated pH |
| Conditions | Aqueous buffer systems free of primary amines |
Procurement and process teams must ensure manufacturing protocols utilize optimal pH buffers (7.0-7.5) to prevent rapid reagent degradation and maximize conjugation yield.
Selecting the optimal PEG chain length requires balancing solubility enhancement with the preservation of the biomolecule's native activity. m-PEG12-NHS provides a 44.9 Å spacer arm, which is sufficient to mask hydrophobicity and reduce immunogenicity. In contrast, longer discrete PEGs like m-PEG24-NHS provide an 88.2 Å spacer, which, while offering greater half-life extension, significantly increases the risk of steric hindrance and receptor binding interference .
| Evidence Dimension | Spacer arm length and steric profile |
| Target Compound Data | 44.9 Å (m-PEG12-NHS) |
| Comparator Or Baseline | 88.2 Å (m-PEG24-NHS) |
| Quantified Difference | 43.3 Å reduction in spatial extension, minimizing steric blocking |
| Conditions | Molecular dimension modeling for bioconjugation linkers |
Buyers must select PEG12 when the target protein requires solubility enhancement without the severe loss of binding affinity associated with excessively long PEG chains.
Driven by the exact mass addition detailed in Section 3, m-PEG12-NHS is utilized to attach hydrophilic spacers to hydrophobic cytotoxic payloads. The discrete 44.9 Å chain prevents payload aggregation while ensuring precise DAR quantification via LC-MS, a critical requirement for ADC manufacturing and regulatory compliance .
Short half-life peptides are conjugated with m-PEG12-NHS to increase their hydrodynamic radius and prevent rapid renal clearance. The 12-unit length offers an optimal balance, providing sufficient steric shielding against proteolysis without the severe receptor-binding penalties seen with PEG24 or larger polymers .
In diagnostic manufacturing, m-PEG12-NHS is used to create biocompatible, protein-resistant monolayers on sensor surfaces. The monodisperse nature of the reagent ensures a uniform 44.9 Å coating thickness, which provides highly reproducible passivation compared to the irregular surfaces generated by polydisperse PEG mixtures.